molecular formula C10H13NO B13335040 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No.: B13335040
M. Wt: 163.22 g/mol
InChI Key: QJHMORDTGANZOL-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C10H13NO It is a member of the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit nucleic acid metabolism in certain pathogens, leading to their death . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 8-Methyl-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydroisoquinoline
  • 8-Hydroxy-1,2,3,4-tetrahydroquinoline

Comparison: 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the presence of both a methyl group and a hydroxyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is a compound that has garnered interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

This compound (CAS: 908112-43-6) is characterized by its unique quinoline structure, which contributes to its biological activity. The compound's molecular formula is C10H13NOC_{10}H_{13}NO, and it exhibits properties such as solubility in organic solvents and stability under various conditions.

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroquinolin derivatives in cancer therapy. For instance, a study synthesized various tetrahydroquinolinones and evaluated their effects on colorectal cancer (CRC) cell lines. The findings indicated that specific derivatives exhibited significant antiproliferative activity by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway. One notable derivative demonstrated an ability to suppress colony formation and migration in HCT-116 cells at micromolar concentrations .

Antifungal Activity

Research has shown that compounds within the tetrahydroquinoline family possess antifungal properties. In particular, derivatives of 4-methyl-tetrahydroquinoline have been tested against various fungal strains, including Candida albicans. These studies indicated effective inhibition at concentrations as low as 50 µg/mL . The structure-activity relationship suggests that modifications in the tetrahydroquinoline framework can enhance antifungal efficacy.

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinolines has also been investigated. Some studies suggest that these compounds can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role in pathogenesis.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : Compounds have been shown to alter intracellular ROS levels, leading to cellular stress responses that inhibit cancer cell proliferation.
  • Signal Pathway Interference : The ability to modulate pathways such as PI3K/AKT/mTOR indicates a potential for therapeutic intervention in cancer treatment.
  • Direct Antifungal Action : The interaction with fungal cell membranes or metabolic pathways may explain the antifungal effects observed in vitro.

Case Studies

Study ReferenceFocusFindings
Colorectal CancerTetrahydroquinolinones induced oxidative stress and inhibited HCT-116 cell growth.
Antifungal ActivityEffective against Candida albicans with MIC values around 50 µg/mL.
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinolin-8-ol

InChI

InChI=1S/C10H13NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-4,7,11-12H,5-6H2,1H3

InChI Key

QJHMORDTGANZOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=CC=C2O

Origin of Product

United States

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